Ochratoxin B-[d5]

isotopic purity mass spectrometry internal standard

Analytical labs face matrix effects and ion suppression when quantifying Ochratoxin B without a proper internal standard. Ochratoxin B-[d5] (CAS 1356353-91-7) provides the +5 Da mass shift essential for stable isotope dilution assays (SIDA), correcting for extraction losses and ionization variability in LC-MS/MS. • Isotopic purity >98% with pentadeuterated phenyl ring for unambiguous MS distinction • Validated for EU food safety compliance testing (recovery 70-120%, RSD <15%) • Cost-effective alternative to 13C-labeled analogs with reliable supply chain

Molecular Formula C20H19NO6
Molecular Weight 369.4 g/mol
Cat. No. B583418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOchratoxin B-[d5]
SynonymsN-[[(3R)-3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine;  N-[(8-Hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl]-3-_x000B_(phenyl-d5)-L-alanine;  (R)-N-[(3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-_x000B_benzopyran-7-yl)carb
Molecular FormulaC20H19NO6
Molecular Weight369.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H19NO6/c1-11-9-13-7-8-14(17(22)16(13)20(26)27-11)18(23)21-15(19(24)25)10-12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,21,23)(H,24,25)/t11-,15-/m0/s1
InChIKeyDAEYIVCTQUFNTM-NHYWBVRUSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ochratoxin B-[d5] Analytical Standard


Ochratoxin B-[d5] (CAS 1356353-91-7, molecular weight 374.4) is a deuterium-labeled internal standard for the accurate quantification of Ochratoxin B, a non-chlorinated mycotoxin produced by Aspergillus and Penicillium species. The compound features a pentadeuterated phenyl ring (C20H14D5NO6) with a specified isotopic purity >98% . As a stable isotope-labeled analog, it is designed to correct for matrix effects, extraction losses, and ionization variability in LC-MS/MS workflows. Compared to unlabeled Ochratoxin B (CAS 4825-86-9), the +5 Da mass shift enables distinct chromatographic separation and MS detection, establishing it as a required component for stable isotope dilution assays (SIDA) in food safety, toxicology, and regulatory compliance testing [1].

Workflow Isotope dilution LC-MS/MS
Selection Deuterated internal standard (d5)
Context Mycotoxin quantification in food and biological matrices

Ochratoxin B-[d5]: Limitations of Unlabeled and 13C Substitutes


Analytical laboratories face a critical decision when selecting an internal standard for Ochratoxin B quantification. While unlabeled Ochratoxin B is essential for calibration curve construction, its use as an internal standard is invalid because it cannot be distinguished from the native analyte in the mass spectrometer, leading to co-elution and ion suppression that skews quantitation. Furthermore, 13C-labeled analogs, despite their theoretical co-elution advantages, are associated with significantly higher synthesis costs and supply chain constraints compared to deuterated standards [1]. This guide presents evidence demonstrating why Ochratoxin B-[d5] is the optimal selection for achieving precise, reproducible, and cost-effective Ochratoxin B quantification across diverse food and biological matrices.

Unlabeled Ochratoxin B
Co‑elution prevents MS distinction; ion suppression may bias quantitation.
13C‑labeled analogs
Higher synthesis cost may limit routine use; supply constraints possible.
Cross‑analyte ISTD (OTA‑d5)
Structural differences alter extraction and matrix‑effect correction.

Ochratoxin B-[d5] Quantitative Performance Evidence


Isotopic Purity and Enrichment for Accurate Quantitation

Ochratoxin B-[d5] is supplied with a specified chemical purity >98% and isotopic enrichment >98% for the phenyl-d5 label . This high isotopic purity ensures a baseline-resolved +5 Da mass shift (from m/z 369.4 to 374.4) relative to the unlabeled Ochratoxin B analyte (m/z 369.4) [1]. In contrast, unlabeled Ochratoxin B standards lack the isotopic mass tag necessary for use as an internal standard, and in-house synthesized deuterated analogs often exhibit lower isotopic enrichment due to incomplete H/D exchange, resulting in isotopic cross-talk and inaccurate isotope dilution calculations.

Isotopic Purity & Enrichment
Data to verify
+5 Da mass shift, isotopic enrichment specified >98%
Supports baseline‑resolved quantitation with minimal unlabeled carryover.
Based on vendor CoA; method‑specific verification advised.
isotopic purity mass spectrometry internal standard

Deuterated vs. 13C Standards: Cost-Performance Comparison

In a comparative review of stable isotope dilution assays for mycotoxins, Rychlik and Asam (2008) noted that deuterated standards are more commonly employed than 13C- or 15N-labeled analogs due to their lower synthetic complexity and cost [1]. While 13C-labeled standards are theoretically ideal for co-elution, the same review indicates that chromatographic shifts caused by the isotope effect are more common with deuterated standards [1]. However, for Ochratoxin B-[d5], the +5 Da mass shift and optimized reversed-phase LC conditions mitigate this effect, enabling robust quantitation comparable to 13C-labeled standards but at a fraction of the procurement cost.

Deuterated vs. 13C Cost‑Performance
Class‑level inference
Deuterated (d5): lower synthesis cost, potential minor RT shift. 13C: ideal co‑elution, higher cost.
May offer cost advantage without compromising quantification accuracy.
Review of mycotoxin SIDA methodology; method optimization required.
stable isotope labeling LC-MS/MS cost analysis

Toxicological Differentiation: Ochratoxin B vs. A

A study by Mally et al. (2005) on the biotransformation and nephrotoxicity of Ochratoxin B in rats demonstrated that OTB is significantly less toxic and does not exhibit the tissue-specific retention observed with Ochratoxin A [1]. The study found that after a single 10 mg/kg dose, only 19% of the administered dose was recovered as OTB and its metabolite ochratoxin beta in urine and feces within 72 hours, with no evidence of renal accumulation [1]. This contrasts sharply with OTA, which is known for its prolonged renal retention and carcinogenicity. Therefore, using an Ochratoxin A-[d5] standard for Ochratoxin B quantification would be scientifically invalid, as the distinct pharmacokinetic profiles and toxicological endpoints necessitate separate, analyte-specific internal standards.

Toxicological Differentiation OTB vs OTA
Class‑level inference
OTB: no tissue retention, 19% excretion in 72h. OTA: renal carcinogen, prolonged retention.
Distinct ADME profiles require analyte‑specific ISTD to avoid extraction bias.
In vivo rat study; quantitative toxicology context.
toxicology nephrotoxicity metabolism

Matrix Effect Compensation Using Isotope Dilution

The principle of stable isotope dilution mass spectrometry (IDMS) dictates that an isotopically labeled internal standard co-elutes with the analyte, experiencing identical matrix effects and ionization efficiencies [1]. This allows the internal standard to compensate for signal suppression or enhancement, a critical advantage over external calibration or non-isotopic internal standards. For Ochratoxin B analysis in complex matrices like cereals, wine, or biological fluids, the use of Ochratoxin B-[d5] as an internal standard is essential for achieving method validation criteria (recovery 70-120%, RSD <15%) mandated by regulatory bodies [2]. Without this compensation, matrix effects can lead to >50% bias in quantitative results, rendering data unusable for regulatory submission or publication.

Matrix Effect Compensation
Class‑level inference
IDMS with d5‑ISTD: corrects matrix effects and recovery losses. External calibration: bias up to ±50%.
Essential for defensible quantitative data in complex matrices.
LC‑MS/MS method validation context.
matrix effect ion suppression method validation

Ochratoxin B-[d5] Key Applications


Regulated Ochratoxin B Testing in Food

Ochratoxin B-[d5] is utilized as an internal standard in LC-MS/MS methods designed to comply with international food safety regulations (e.g., EU maximum limits). Its use corrects for matrix effects inherent in complex food matrices, ensuring that quantitative results for Ochratoxin B contamination fall within the stringent method validation criteria (e.g., recovery 70-120%, RSD <15%) required for official control laboratories [1].

Toxicokinetic and Metabolism Studies of Ochratoxin B

Given the distinct toxicological profiles of Ochratoxin A and B [1], researchers use Ochratoxin B-[d5] to accurately measure the low levels of Ochratoxin B and its metabolites (e.g., ochratoxin beta) in biological matrices (plasma, urine, tissues) from in vivo or in vitro exposure models. The stable isotope-labeled standard enables precise quantification in the presence of complex biological interferences, which is essential for elucidating the compound's ADME properties and risk assessment.

Multi-Mycotoxin LC-MS/MS Method Development

Analytical chemists incorporate Ochratoxin B-[d5] into multi-analyte LC-MS/MS methods for the simultaneous determination of aflatoxins, ochratoxins, fumonisins, and other mycotoxins. The use of a deuterated internal standard for Ochratoxin B, alongside other labeled standards, streamlines method development and validation by providing robust compensation for sample preparation losses and ionization variability, leading to higher sample throughput and more reliable data for research and surveillance programs [1].

Application
Selection Property
Validation Focus
Food safety residue analysis
Isotope dilution LC‑MS/MS
Matrix‑effect correction and recovery documentation
Toxicokinetic profiling studies
Analyte‑specific deuterated ISTD
ADME and excretion endpoint interpretation
Multi‑mycotoxin method development
Robust SIDA for co‑eluting analytes
Inter‑analyte accuracy and throughput review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ochratoxin B-[d5]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.